

Technical Deep Dive: Olean-12-ene Structure & Stereochemistry

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Compound of Interest

Compound Name: Olean-12-ene

Cat. No.: B1638996

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Content Type: Technical Reference & Experimental Guide Audience: Medicinal Chemists, Natural Product Researchers, Structural Biologists[1][2]

Executive Summary: The Pentacyclic Scaffold

Olean-12-ene (C₃₀H₅₀) represents the fundamental hydrocarbon skeleton for the oleanane class of pentacyclic triterpenoids.[1][2] It is the structural parent of bioactive metabolites such as

-amyrin, oleanolic acid, and glycyrrhizin.[1]

Mechanistically, it is distinguished from its isomer, the ursane skeleton (

-amyrin), by the migration of the C29 methyl group.[1] While ursanes possess methyls at C19 and C20, oleananes feature a gem-dimethyl group at C20.[1] This subtle shift dictates distinct spectroscopic signatures and biological pharmacophores.[1]

Structural Architecture & Stereochemistry

The Pentacyclic Core

The **olean-12-ene** framework consists of five fused rings (A, B, C, D, E).[1][2]

- Rings A/B:trans-fused (Chair-Chair).
- Rings B/C:trans-fused.[1][2]
- Ring C: Contains the double bond, forcing a half-chair or sofa conformation.[1][2]
- Rings D/E: The stereochemistry at the D/E junction is the critical differentiator between the 18-series (natural, bioactive) and the 18-series (synthetic/thermodynamic isomers).[2]

Stereochemical Configuration (Natural 18 -Series)

In the biologically predominant 18

-oleanane series (e.g.,

-amyrin):

- Junctions: A/B, B/C, and C/D are trans-fused.[1][2]
- D/E Junction: Commonly referred to as cis-fused in the context of the relationship between the 18-H and the 17-substituent (often a methyl or carboxyl).[1][2] However, strictly speaking, the 18-H is axial () and the 17-substituent is equatorial/axial depending on the specific derivative.[1][2]
- Chiral Centers: The parent hydrocarbon **olean-12-ene** possesses 8 chiral centers: C5, C8, C9, C10, C13(sp²), C14, C17, C18.[1][2]

Critical Stereocenters:

- C3: Biosynthetic oxygenation usually yields a 3

-OH (equatorial).[1][2]

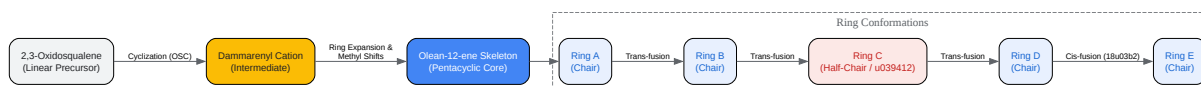
- C18: The proton at C18 is

-oriented (axial).[1][2] This is diagnostic; the 18

-epimer is thermodynamically more stable but less common in primary biosynthesis.[1][2]

Visualizing the Connectivity

The following diagram maps the logical connectivity and ring fusion sequence.



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Figure 1: Structural logic of the **Olean-12-ene** skeleton, tracing from biosynthetic origin to ring conformation.[1][2]

Spectroscopic Fingerprinting

Accurate identification requires distinguishing oleananes from ursanes.[1]

C NMR Characterization

The most reliable method for skeletal identification is

C NMR.[2] The

double bond provides two characteristic shifts.

Carbon Position	Chemical Shift (ppm, CDCl ₃)	Multiplicity	Notes
C-12	122.0 - 122.7	CH	Vinylic proton attachment. ^{[1][2]} Shielded relative to C13.
C-13	143.5 - 144.5	Cq	Quaternary. ^{[1][2]} Deshielded.
C-3	~79.0	CH	If 3 -OH is present (e.g., -amyrin). ^{[1][2]}
C-18	47.0 - 48.0	CH	Diagnostic for 18 -H series. ^{[1][2]}
C-28	180.0 - 183.0	Cq	In Oleanolic acid (COOH). ^{[1][2]} Methyl is ~28 ppm. ^[1]

Differentiation Rule:

- **Olean-12-ene:** C12 (~122) and C13 (~144).^{[1][2][3]}
- **Urs-12-ene:** C12 (~124) and C13 (~139).^{[1][2]} The double bond signals are closer together in ursanes.

Mass Spectrometry: Retro-Diels-Alder (RDA)

Electron Ionization (EI-MS) induces a diagnostic Retro-Diels-Alder (RDA) fragmentation at Ring C.^{[1][2]}

- Mechanism: The

double bond triggers cleavage of the C8-C14 and C9-C11 bonds.[1][2][4]

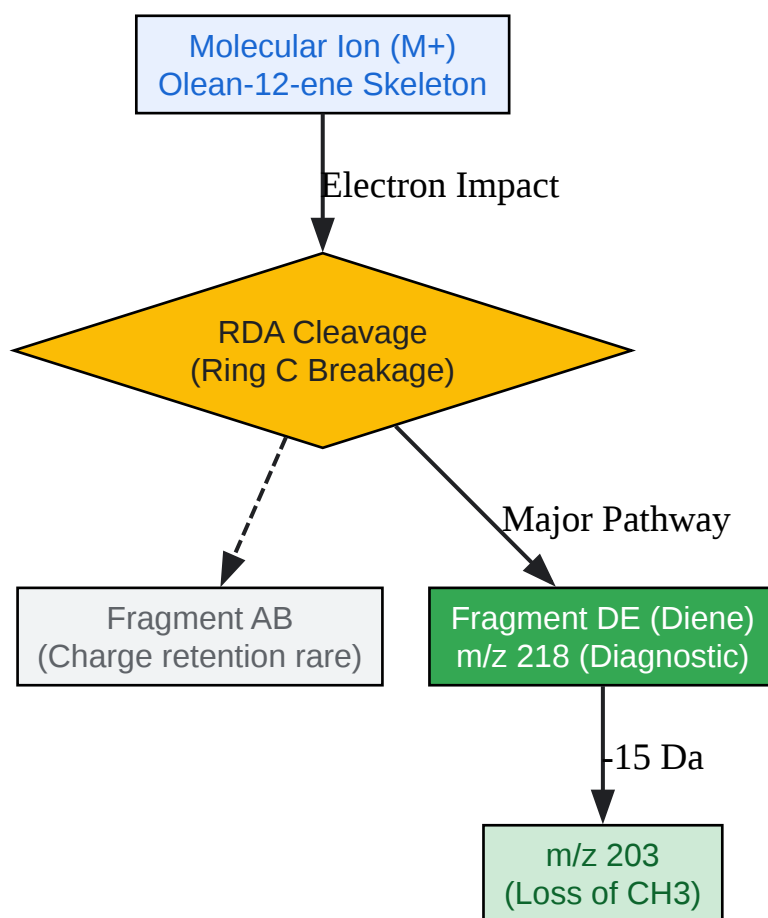
- Diagnostic Ions:

- RDA Fragment (DE Ring):m/z 218 (Base peak in many derivatives).[2]

- Secondary Loss: m/z 218

m/z 203 (Loss of methyl).[2]

- Ursane Distinction: Ursanes also show m/z 218, but the fragmentation pathway to m/z 189 is often more pronounced or the relative intensity of 218/203 differs based on the E-ring substitution.



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Figure 2: Retro-Diels-Alder (RDA) fragmentation pathway diagnostic for

-oleanenes.

Biosynthetic Context & Mechanism

Understanding the biosynthesis explains the stereochemical purity of natural isolates.

- Precursor: (3S)-2,3-Oxidosqualene.[1][2]
- Enzyme:
 - Amyrin Synthase (bAS).[1][2][5]
- Cascade:
 - Protonation of the epoxide.
 - Cyclization to the Dammarenyl cation.
 - Ring expansion to the Baccharenyl cation.
 - A critical sequence of 1,2-hydride and 1,2-methyl shifts that finalizes the stereochemistry at C18, C19, and C20.[1]
 - Deprotonation at C12 forms the double bond.

Experimental Protocol: Isolation & Purification

Standardized workflow for isolating oleanane triterpenes from plant matrices.

Extraction[6]

- Matrix Preparation: Dry plant material (aerial parts/roots) is ground to a fine powder (< 0.5 mm).[2]
- Lipid Removal (Optional): Pre-extract with n-hexane for 24h to remove waxy lipids and chlorophyll.[1][2]
- Core Extraction: Extract residue with EtOH (95%) or MeOH under reflux (3 x 3h).
- Concentration: Rotary evaporate to obtain the crude gum.

Fractionation (The "Self-Validating" Step)

To ensure the isolation of the specific **olean-12-ene** skeleton, use a polarity gradient.^{[1][2]}

- Liquid-Liquid Partition: Suspend crude in water. Partition sequentially with:
 - Hexane (removes remaining fats).^[2]
 - Chloroform/Dichloromethane (Targets free aglycones like -amyrin).^{[1][2]}
 - n-Butanol (Targets glycosides/saponins).^{[1][2]}
- Target Phase: The Chloroform fraction typically contains the free **olean-12-ene** derivatives.^[1]

Purification^[1]

- Stationary Phase: Silica Gel 60 (230-400 mesh).^{[1][2]}
- Mobile Phase: Hexane:Ethyl Acetate gradient (Start 95:5 70:30).^[2]
- Monitoring: TLC (Visualize with Liebermann-Burchard reagent; **Olean-12-enes** turn pink/purple rapidly, then dark blue/black).^{[1][2]}

Chemical Reactivity Profile

The **olean-12-ene** skeleton offers specific sites for semi-synthetic modification.

Site	Reactivity Type	Experimental Application
C12-C13 ()	Electrophilic Addition	Epoxidation (mCPBA) or Hydrogenation (Pd/C, high pressure required due to steric hindrance).[1][2]
C3-OH	Esterification/Oxidation	Acetylation (Ac ₂ O/Py) protects the hydroxyl.[1][2] Oxidation (Jones reagent) yields the 3-oxo derivative (Oleanonic acid).[1][2]
C28-COOH	Amidation/Esterification	Coupling with amines to improve solubility or target mitochondrial membranes.[1][2]

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